

4-Nitrobenzophenone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Nitrobenzophenone**

Cat. No.: **B109985**

[Get Quote](#)

CAS Number: **1144-74-7**

This technical guide provides an in-depth overview of **4-Nitrobenzophenone**, a versatile organic compound with significant applications in chemical synthesis and as a scaffold in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and key applications.

Physicochemical Properties

4-Nitrobenzophenone is a yellow to light brown crystalline powder.^[1] Its key physical and chemical properties are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₉ NO ₃	
Molecular Weight	227.22 g/mol	
Melting Point	136-138 °C	
Appearance	Yellow to light brown fine crystalline powder	[1]
Solubility	Moderately soluble in organic solvents like ethanol and acetone; less soluble in water.	
CAS Number	1144-74-7	
InChI Key	ZYMCBJWUWHVRX- UHFFFAOYSA-N	
SMILES	O=C(C1=CC=C(C=C1)-- INVALID-LINK-- =O)C2=CC=CC=C2	

Spectroscopic Data

The structural identification of **4-Nitrobenzophenone** is supported by various spectroscopic techniques. The characteristic spectral data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.35	d	8.8	2H	Protons ortho to the nitro group
7.95	d	8.4	2H	Protons meta to the nitro group
7.81	d	8.4	2H	Protons ortho to the carbonyl group (unsubstituted ring)
7.66	t	7.2	1H	Proton para to the carbonyl group (unsubstituted ring)
7.53	t	7.8	2H	Protons meta to the carbonyl group (unsubstituted ring)

¹³C NMR (100 MHz, CDCl₃):[1][2]

Chemical Shift (δ) ppm	Assignment
194.8	C=O
149.8	C-NO ₂
142.9	Quaternary Carbon (nitro-substituted ring)
136.3	Quaternary Carbon (unsubstituted ring)
133.5	CH (para to C=O, unsubstituted ring)
130.7	CH (ortho to C=O, unsubstituted ring)
130.1	CH (meta to NO ₂)
128.7	CH (meta to C=O, unsubstituted ring)
123.6	CH (ortho to NO ₂)

Infrared (IR) Spectroscopy

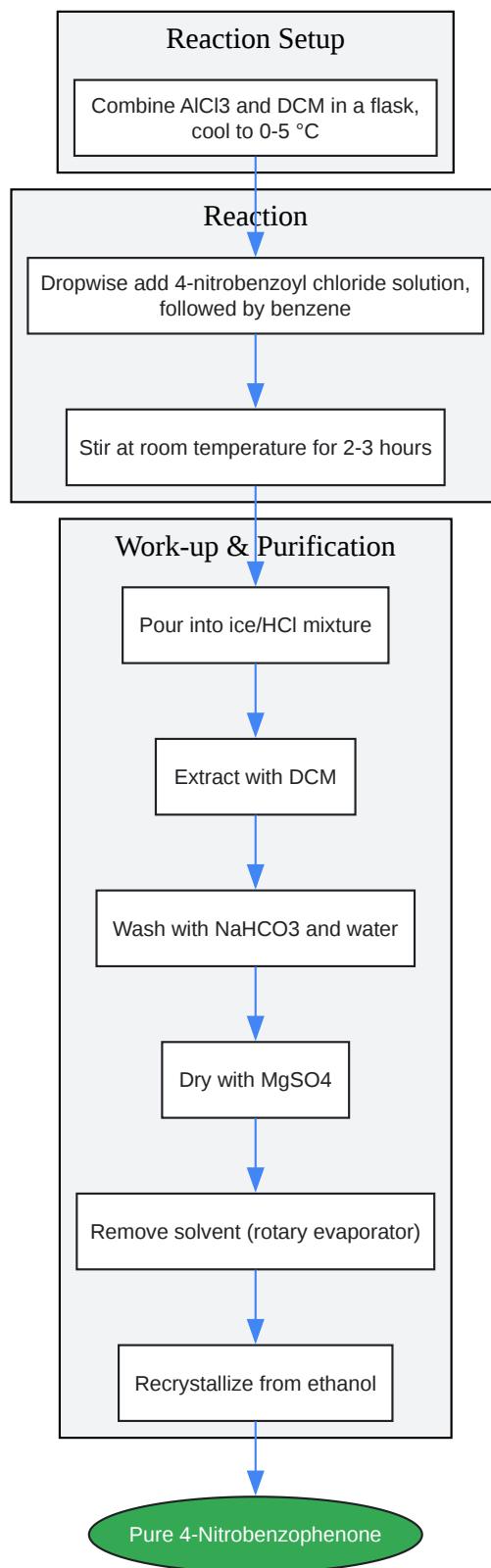
The IR spectrum of **4-Nitrobenzophenone** displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~1650	Strong	C=O (carbonyl) stretch
~1600, ~1585, ~1500-1400	Medium-Weak	Aromatic C=C stretching vibrations
~1520, ~1345	Strong	Asymmetric and symmetric NO ₂ stretching

Synthesis of 4-Nitrobenzophenone

A common and effective method for the synthesis of **4-Nitrobenzophenone** is the Friedel-Crafts acylation of benzene with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation


Materials:

- Anhydrous benzene
- 4-Nitrobenzoyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (anhydrous)
- Concentrated hydrochloric acid (HCl)
- Crushed ice
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Addition funnel
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

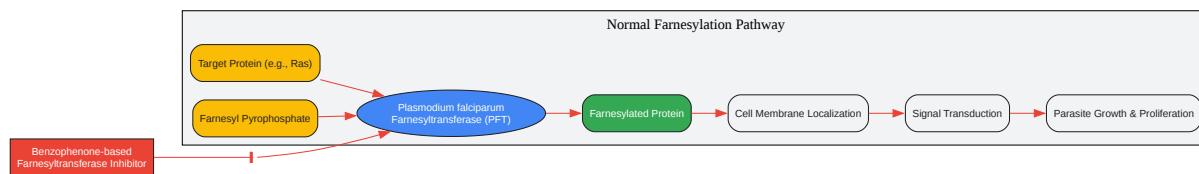
Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture in an ice bath.

- **Addition of Reactants:** Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add this solution dropwise to the stirred AlCl_3 suspension over 30 minutes, maintaining the temperature at 0-5 °C. After the addition is complete, add anhydrous benzene (1.0 equivalent) dropwise to the reaction mixture.
- **Reaction:** After the addition of benzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.^[3]
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane. Combine the organic layers.^[4]
- **Washing:** Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by water.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.^[3] Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.^[3]
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to yield pure **4-Nitrobenzophenone**.

[Click to download full resolution via product page](#)

Synthetic Workflow for **4-Nitrobenzophenone**


Applications in Drug Development

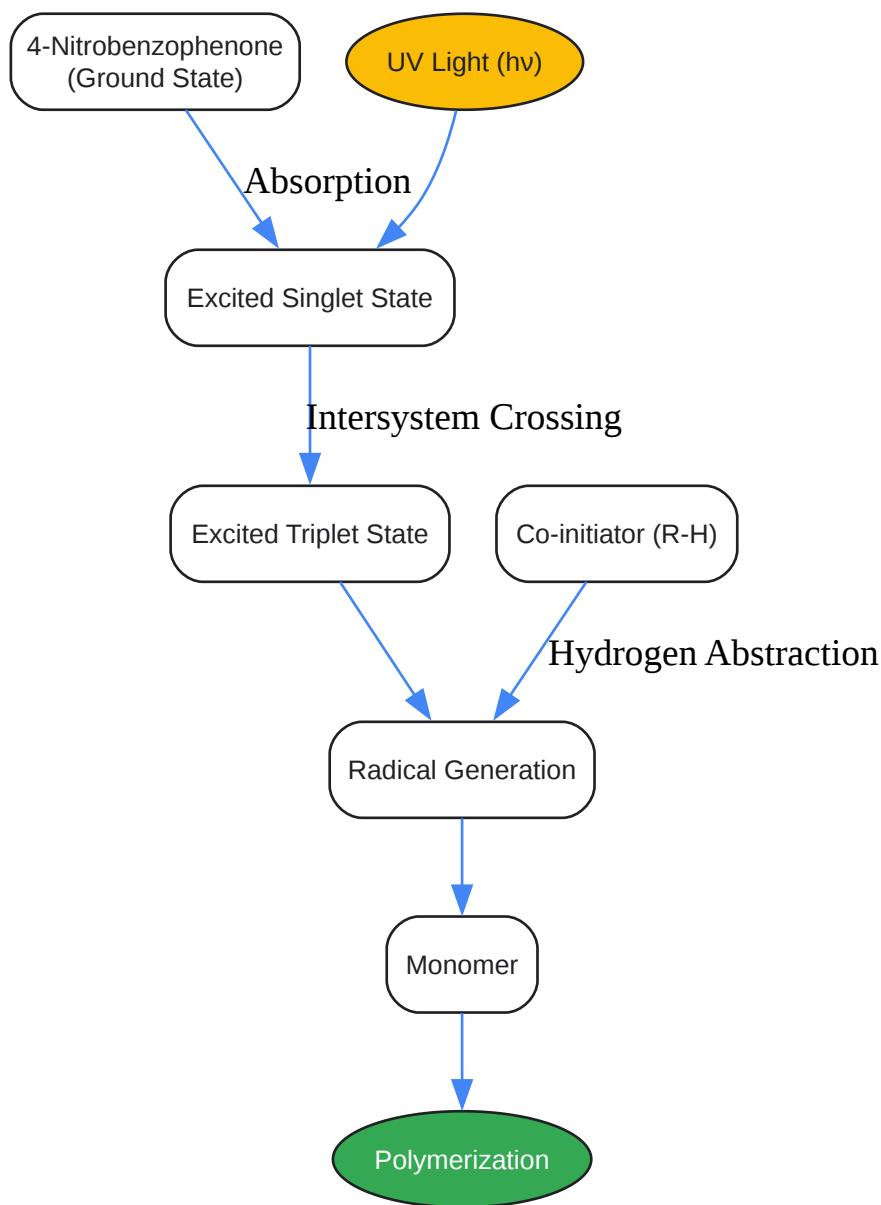
Benzophenone derivatives are recognized as a valuable scaffold in medicinal chemistry.^[5] 4-

Nitrobenzophenone serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of antimalarial agents.

Farnesyltransferase Inhibition in *Plasmodium falciparum*

Protein farnesyltransferase (PFT) is a crucial enzyme in the malaria parasite *Plasmodium falciparum*.^[6] It catalyzes the farnesylation of proteins, a post-translational modification that is essential for their proper localization and function, including roles in signal transduction pathways.^{[7][8]} Inhibition of PFT has been identified as a promising strategy for antimalarial drug development, as it disrupts vital cellular processes in the parasite, leading to its death.^[7] ^[9] Benzophenone-based compounds have been investigated as potent farnesyltransferase inhibitors.^[6]

[Click to download full resolution via product page](#)


Inhibition of Farnesyltransferase Signaling

Other Applications

Photoinitiator

Benzophenone and its derivatives are well-known Type II photoinitiators. Upon absorption of UV light, **4-Nitrobenzophenone** is promoted to an excited singlet state, which then undergoes

intersystem crossing to a more stable triplet state. This excited triplet state can abstract a hydrogen atom from a co-initiator (e.g., an amine) to generate free radicals, which in turn initiate polymerization.

[Click to download full resolution via product page](#)

Photoinitiation Mechanism of **4-Nitrobenzophenone**

Safety and Handling

4-Nitrobenzophenone should be handled with care in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid

inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. 4-Nitrobenzophenone(1144-74-7) 13C NMR [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Protein farnesyltransferase inhibitors exhibit potent antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Effect of Farnesyltransferase Inhibitor R115777 on Mitochondria of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Farnesyltransferase Inhibitor R115777 on Mitochondria of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Nitrobenzophenone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b109985#4-nitrobenzophenone-cas-number-1144-74-7>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com